Kadcoccilactone R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadcoccilactone R is a triterpenoid compound isolated from the stems of Kadsura coccinea, a plant belonging to the Schisandraceae family . Triterpenoids are a class of chemical compounds composed of three terpene units with a molecular formula of C30H48. This compound has been studied for its various biological activities, including anti-tumor, anti-HIV, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kadcoccilactone R involves the extraction of triterpenoids from the stems of Kadsura coccinea. The process typically includes the following steps:
Extraction: The stems are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as methanol or ethanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Purification: The isolated compound is further purified using techniques like recrystallization or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures higher yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Kadcoccilactone R undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Industry: Used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Kadcoccilactone R involves its interaction with various molecular targets and pathways:
Anti-tumor Activity: This compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Anti-HIV Activity: Inhibits the replication of HIV by interfering with viral enzymes and proteins.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
Kadcoccilactone R is compared with other triterpenoids isolated from the Schisandraceae family, such as:
Kadcoccilactone L: Similar structure but different biological activities.
Kadsuracoccinic Acid A: Another triterpenoid with distinct anti-tumor properties.
Seco-coccinic Acids: A group of triterpenoids with varying biological activities.
This compound stands out due to its unique combination of anti-tumor, anti-HIV, and antioxidant properties, making it a promising compound for further research and development .
Properties
Molecular Formula |
C30H46O5 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
3-[(3R,3aR,6S,7R,9bR)-7-(2-hydroxypropan-2-yl)-3a,6,9b-trimethyl-3-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H46O5/c1-18-8-10-23(35-26(18)33)19(2)20-12-16-30(7)22-9-11-24(27(3,4)34)28(5,15-14-25(31)32)21(22)13-17-29(20,30)6/h8,19-20,23-24,34H,9-17H2,1-7H3,(H,31,32)/t19-,20+,23+,24-,28+,29+,30-/m0/s1 |
InChI Key |
LMDWUSSCAMEIBX-QSXIDIMJSA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@H]([C@]4(C)CCC(=O)O)C(C)(C)O)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.